molecular formula C11H10ClN3O B8527662 4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylbut-3-yn-2-ol

4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylbut-3-yn-2-ol

Cat. No. B8527662
M. Wt: 235.67 g/mol
InChI Key: BTTGMVKTHNVZID-UHFFFAOYSA-N
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Patent
US08093383B2

Procedure details

Charge 4-chloro-5-iodo-7H-pyrrolo[2,3-]pyrimidine (5.0 g, 1.0 eq), 2-methyl-3-butyn-2-ol (9.02 g, 6.0 eq), TEA (1.68 g, 0.93 eq), CuI (1.36 g, 0.4 eq), DMF (62.5 mL) and THF (187.5 mL) at RT under argon atmosphere. Stir the reaction mass at RT under argon atmosphere for 5 min. Charge Pd(PPh3)4 (1.03 g, 0.05 eq) and stir the reaction mass at 45° C. for 16 h. Monitor the reaction by TLC (65% CHCl3: 23% Hexane: 12% Acetone). Concentrate the reaction mass under vacuum. Charge ethyl acetate and give washing with water and saturated aq. sodium chloride. Dry the organic layer over anhydrous Na2SO4 and concentrate it under vacuum. Crystallize the compound in 65% CHCl3: 23% hexane: 12% Acetone to give the desired compound (3.35 g, 79.7%).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
4-chloro-5-iodo-7H-pyrrolo[2,3-]pyrimidine
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
9.02 g
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
1.68 g
Type
reactant
Reaction Step Two
Name
Quantity
62.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
187.5 mL
Type
reactant
Reaction Step Two
Name
CuI
Quantity
1.36 g
Type
catalyst
Reaction Step Two
Quantity
1.03 g
Type
catalyst
Reaction Step Three
Yield
79.7%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]2N(I)[CH2:9][CH2:10][C:6]=2[N:5]=[CH:4][N:3]=1.[CH3:12][C:13]([OH:17])(C#C)[CH3:14].C[N:19]([CH:21]=O)[CH3:20].C1COCC1>[Cu]I.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CC(C)=O.CCCCCC.C(Cl)(Cl)Cl>[Cl:1][C:2]1[C:7]2[C:6]([C:10]#[C:9][C:13]([CH3:14])([OH:17])[CH3:12])=[CH:21][NH:19][C:20]=2[N:5]=[CH:4][N:3]=1 |^1:33,35,54,73|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
4-chloro-5-iodo-7H-pyrrolo[2,3-]pyrimidine
Quantity
5 g
Type
reactant
Smiles
ClC1=NC=NC2=C1N(CC2)I
Name
Quantity
9.02 g
Type
reactant
Smiles
CC(C)(C#C)O
Name
TEA
Quantity
1.68 g
Type
reactant
Smiles
Name
Quantity
62.5 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
187.5 mL
Type
reactant
Smiles
C1CCOC1
Name
CuI
Quantity
1.36 g
Type
catalyst
Smiles
[Cu]I
Step Three
Name
Quantity
1.03 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the reaction mass at RT under argon atmosphere for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the reaction mass under vacuum
CUSTOM
Type
CUSTOM
Details
Charge ethyl acetate and give
WASH
Type
WASH
Details
washing with water and saturated aq. sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic layer over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrate it under vacuum
CUSTOM
Type
CUSTOM
Details
Crystallize the compound in 65% CHCl3

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)NC=C2C#CC(C)(O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.35 g
YIELD: PERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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